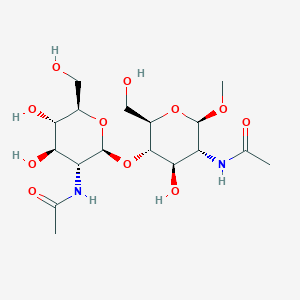![molecular formula C25H29NO8S3 B091027 N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamida CAS No. 16695-22-0](/img/structure/B91027.png)
N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamida
Descripción general
Descripción
N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide, also known as BTS, is a synthetic compound that has been used in a variety of scientific research applications. BTS is a sulfonamide-based compound that contains two p-tolylsulfonyloxyethyl groups attached to a central p-toluenesulfonamide group. BTS has been used in a variety of research applications, including studies of enzyme inhibition and as a model compound for studying the effects of sulfonamide derivatives on proteins.
Aplicaciones Científicas De Investigación
Síntesis de Aza-macrociclos
Este compuesto se utiliza en la síntesis de aza-macrociclos protegidos selectivamente . Estos macrociclos tienen aplicaciones potenciales en la química huésped-huésped, donde pueden unirse selectivamente a ciertos iones o moléculas, lo cual es útil en la tecnología de sensores y el reconocimiento molecular.
Preparación de Metallacarboranos con Puente de Carbono
Otra aplicación implica la preparación de metallacarboranos con puente de carbono . Los metallacarboranos son clústeres que contienen átomos metálicos y tienen aplicaciones en ciencia de materiales debido a su estabilidad térmica y propiedades electrónicas. También se exploran para su uso en imagenología médica y terapia contra el cáncer.
Desarrollo de Ciclododecanos Sustituidos con Tetrakis(fosfonometil)
El compuesto se utiliza en el desarrollo de ciclododecanos sustituidos con tetrakis(fosfonometil) . Estas sustancias son interesantes por su posible uso en química de coordinación y catálisis, así como por su papel como ligandos en la formación de marcos metalorgánicos (MOF).
Síntesis de Piperazinas
Sirve como reactivo en la síntesis de piperazinas . Las piperazinas son una clase de compuestos orgánicos con diversas aplicaciones farmacéuticas, incluyendo como antihistamínicos, antipsicóticos y antidepresivos.
Bloques de Construcción para la Síntesis Orgánica
Debido a sus características estructurales, este compuesto es un valioso bloque de construcción en la síntesis orgánica . Se puede utilizar para introducir funcionalidades de amina protegidas con tosilo en moléculas más grandes, lo cual es un requisito común en la síntesis de moléculas orgánicas complejas.
Intermediarios Farmacéuticos
La capacidad del compuesto para actuar como intermediario en la síntesis farmacéutica es notable . Se puede utilizar en la síntesis de varios fármacos en múltiples etapas, particularmente aquellos que requieren un grupo amina protegido en una etapa determinada de su síntesis.
Investigación en Ciencia de Materiales
En ciencia de materiales, los derivados del compuesto pueden utilizarse para modificar las propiedades superficiales de los materiales, lo que podría conducir al desarrollo de nuevos materiales con características específicas como una mayor resistencia a la degradación o una mejor conductividad eléctrica .
Aplicaciones Ambientales
Por último, la investigación sobre las aplicaciones ambientales de los derivados de este compuesto está en curso. Pueden utilizarse para eliminar o recuperar metales pesados de las corrientes de residuos, contribuyendo a los esfuerzos de limpieza ambiental .
Safety and Hazards
The compound may cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding release to the environment and wearing protective gloves . If it comes in contact with the skin, it should be washed with plenty of soap and water .
Mecanismo De Acción
Target of Action
It’s known that the compound is used in the preparation of various other compounds , suggesting that it may interact with multiple targets depending on the context of its use.
Mode of Action
It’s known to be used in the preparation of other compounds , indicating that it likely undergoes chemical reactions to interact with its targets.
Biochemical Pathways
Given its use in the synthesis of other compounds , it’s likely that it plays a role in various biochemical pathways, depending on the compounds it’s used to synthesize.
Result of Action
As it’s used in the synthesis of other compounds , its effects would likely depend on the properties of these resulting compounds.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonyloxyethyl]amino]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO8S3/c1-20-4-10-23(11-5-20)35(27,28)26(16-18-33-36(29,30)24-12-6-21(2)7-13-24)17-19-34-37(31,32)25-14-8-22(3)9-15-25/h4-15H,16-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDZYMIEDBLSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCOS(=O)(=O)C2=CC=C(C=C2)C)CCOS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295976 | |
| Record name | [(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16695-22-0 | |
| Record name | 4-Methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-(p-toluenesulfonyloxy)ethyl)-p-toluenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16695-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(2-(p-toluenesulfonyloxy)ethyl)-p-toluenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B90955.png)

![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)

![Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B90960.png)




![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)